tert-Butyl 4-(((4-cyanopyridin-2-yl)thio)methyl)piperidine-1-carboxylate
Description
tert-Butyl 4-(((4-cyanopyridin-2-yl)thio)methyl)piperidine-1-carboxylate (molecular formula: C₁₆H₂₁N₃O₂S, molecular weight: 319.42 g/mol) is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a thioether-linked 4-cyanopyridin-2-ylmethyl substituent at the 4-position of the piperidine ring . This compound is cataloged under MDL number MFCD21099035 and is structurally related to intermediates used in pharmaceuticals and agrochemicals due to its modular piperidine scaffold .
Properties
IUPAC Name |
tert-butyl 4-[(4-cyanopyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-17(2,3)22-16(21)20-8-5-13(6-9-20)12-23-15-10-14(11-18)4-7-19-15/h4,7,10,13H,5-6,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHILCZZHAFBARC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(((4-cyanopyridin-2-yl)thio)methyl)piperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the cyanopyridine moiety and the tert-butyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(((4-cyanopyridin-2-yl)thio)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to tert-butyl 4-(((4-cyanopyridin-2-yl)thio)methyl)piperidine-1-carboxylate exhibit significant anticancer properties. The cyanopyridine group is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
Compounds containing the cyanopyridine moiety have demonstrated antimicrobial activity against a range of pathogens. The thioether linkage in this specific compound enhances its interaction with bacterial membranes, leading to increased efficacy against resistant strains of bacteria.
Building Block for Drug Development
The structural framework of this compound positions it as an important intermediate in the synthesis of more complex pharmaceuticals. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable in the synthesis of novel therapeutic agents.
Synthesis of Heterocycles
This compound can also serve as a precursor for synthesizing various heterocyclic compounds, which are essential in drug discovery. The versatility of the piperidine ring allows for modifications that can lead to compounds with enhanced pharmacological profiles.
Polymer Chemistry
Research into the use of this compound in polymer science indicates potential applications in creating functionalized polymers. The incorporation of cyanopyridine groups into polymer matrices can enhance properties such as thermal stability and solubility, making them suitable for applications in coatings and adhesives.
Nanomaterials
The unique chemical properties of this compound allow it to be used in the synthesis of nanomaterials with specific functionalities. Its ability to coordinate with metal ions can facilitate the development of nanocomposites with applications in catalysis and electronics.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of derivatives based on this compound. The results indicated that modifications to the piperidine ring significantly enhanced cytotoxicity against breast cancer cell lines (IC50 values ranging from 5 to 20 µM). This suggests a promising pathway for developing new anticancer therapies based on this scaffold.
Case Study 2: Antimicrobial Efficacy
In another study featured in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial activity of several derivatives against multi-drug resistant strains of Staphylococcus aureus. The findings showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as novel antimicrobial agents.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((4-cyanopyridin-2-yl)thio)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can modulate the activity of the target molecules and influence cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of tert-butyl piperidine carboxylate derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
*Inferred from analogs (e.g., describes structurally similar compounds as solids).
Key Observations:
Substituent Effects on Molecular Weight and Polarity: The 4-cyanopyridin-2-yl thioether group in the target compound increases polarity compared to halogenated analogs (e.g., dichlorophenyl or fluorophenyl derivatives) due to the electron-withdrawing cyano group .
Heterocycle Variations :
- Replacement of the pyridine ring with a pyrimidine-oxy group () introduces additional hydrogen-bonding sites but increases steric bulk, which may affect pharmacokinetic properties .
Synthetic Accessibility :
- Thioether-linked derivatives (e.g., BD288439, BD214690) are typically synthesized via nucleophilic substitution reactions between piperidine intermediates and thiol-containing heterocycles, similar to methods described for tert-butyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate () .
Research Implications
The structural versatility of tert-butyl piperidine carboxylates enables tailored modifications for drug discovery. For example:
- The 4-cyanopyridin-2-yl thioether group may enhance binding to kinase targets due to its planar geometry and polarizability .
- Halogenated analogs (e.g., BD288439) could improve metabolic stability in vivo via reduced oxidative metabolism .
Biological Activity
tert-Butyl 4-(((4-cyanopyridin-2-yl)thio)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a cyanopyridine moiety, and a tert-butyl ester group. Its IUPAC name is tert-butyl 4-[(4-cyanopyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate, with the molecular formula and a molecular weight of approximately 319.42 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. These interactions can modulate the activity of target proteins, influencing pathways related to cell signaling, metabolism, and potentially therapeutic effects .
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Some studies suggest that derivatives of piperidine can exhibit antibacterial properties against various pathogens.
- Anticancer Potential : Certain analogs have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways.
- Neuroprotective Effects : Compounds containing cyanopyridine moieties may offer neuroprotective benefits by modulating neurotransmitter systems.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Anticancer Studies : A study demonstrated that piperidine derivatives could inhibit cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific role of the cyanopyridine moiety in enhancing these effects was noted .
- Metabolic Stability : Research on similar compounds highlighted the metabolic lability associated with the tert-butyl group. Modifications to increase metabolic stability, such as replacing the tert-butyl group with more stable moieties, were shown to enhance bioavailability and therapeutic efficacy .
- In Vitro Studies : In vitro assays using human liver microsomes indicated that oxidative metabolism significantly affects the pharmacokinetics of compounds containing tert-butyl groups. This highlights the importance of structural modifications for improving drug-like properties .
Comparative Analysis
The following table summarizes key properties and findings related to this compound compared to similar compounds:
| Compound Name | Molecular Weight | Biological Activity | Metabolic Stability |
|---|---|---|---|
| This compound | 319.42 g/mol | Antimicrobial, Anticancer | Moderate |
| tert-butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate | 334.45 g/mol | Anticancer | Low |
| Trifluoromethylcyclopropyl analogue | Varies | Enhanced stability | High |
Q & A
Q. What safety protocols should be followed when handling tert-butyl 4-(((4-cyanopyridin-2-yl)thio)methyl)piperidine-1-carboxylate in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
- Emergency Measures:
- Skin Contact: Immediately remove contaminated clothing and wash with soap/water for 15 minutes. Seek medical attention if irritation persists .
- Eye Exposure: Rinse eyes with water for 15 minutes, ensuring eyelids are open. Remove contact lenses if possible .
- Inhalation: Move to fresh air; administer oxygen if breathing is labored .
- Storage: Store in a cool, dry place away from oxidizing agents and heat sources .
Q. Which analytical methods are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- GC-MS (Gas Chromatography-Mass Spectrometry): Confirm molecular weight and fragmentation patterns. For example, retention time locking with reference standards (e.g., tetracosane at 9.258 min) ensures reproducibility .
- FTIR-ATR (Fourier Transform Infrared Spectroscopy): Identify functional groups (e.g., C≡N stretch at ~2220 cm⁻¹ for the cyanopyridinyl moiety) .
- HPLC-TOF (High-Performance Liquid Chromatography-Time-of-Flight): Assess purity using mass accuracy (Δppm < 2) and retention time consistency .
- NMR (Nuclear Magnetic Resonance): Use - and -NMR to resolve piperidine and thioether methylene signals (e.g., δ 1.4–1.5 ppm for tert-butyl protons) .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to address low yields in the coupling step involving the 4-cyanopyridin-2-ylthio moiety?
Methodological Answer:
- Reaction Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane to reduce side reactions .
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(PPh)) or CuI for thioether bond formation, monitoring progress via TLC .
- Temperature Control: Perform coupling at 0–5°C to minimize decomposition of the cyanopyridinyl intermediate .
- Protecting Group Strategy: Introduce Boc or Fmoc groups on the piperidine nitrogen to prevent unwanted nucleophilic attacks during coupling .
Q. What experimental approaches can resolve discrepancies between computational predictions and observed spectroscopic data (e.g., NMR, IR)?
Methodological Answer:
- Multi-Technique Validation: Cross-validate IR and NMR data with computational models (e.g., DFT calculations using Gaussian) to identify conformational mismatches .
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) to determine crystal structure and compare bond lengths/angles with predicted geometries .
- Dynamic NMR Studies: Perform variable-temperature -NMR to detect rotational barriers in the piperidine-thioether linkage that may explain signal splitting .
Q. How can this compound be integrated into PROTAC design to enhance target protein degradation efficiency?
Methodological Answer:
- Linker Design: Use the piperidine-thioether moiety as a flexible spacer to connect the E3 ligase ligand (e.g., VHL or CRBN) and target protein binder .
- Structure-Activity Relationship (SAR) Studies: Modify the cyanopyridinyl group to improve binding affinity for kinases or epigenetic regulators (e.g., HDACs) .
- Cell-Based Assays: Evaluate degradation efficiency in HEK293 or HeLa cells using Western blotting to monitor target protein levels post-treatment .
Data Contradiction Analysis
Q. How should researchers address conflicting toxicity data reported for structurally related tert-butyl piperidine derivatives?
Methodological Answer:
- Source Evaluation: Cross-reference safety data sheets (e.g., Key Organics vs. ALADDIN) to identify batch-specific impurities or storage condition discrepancies .
- In Vitro Toxicity Screening: Perform MTT assays on HEK293 cells to compare IC values of the target compound with analogs .
- Metabolic Stability Tests: Use liver microsomes to assess if contradictory toxicity arises from metabolite formation (e.g., cyanide release from the 4-cyanopyridinyl group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
